4,5-二溴-2-甲基吡啶,95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

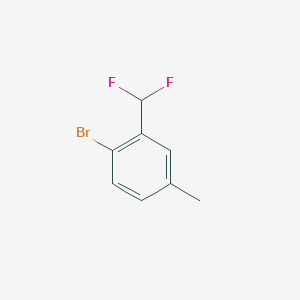

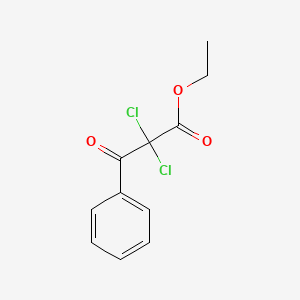

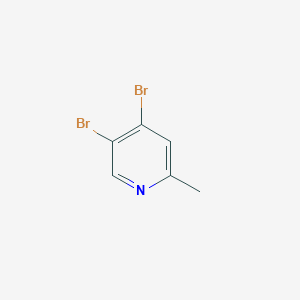

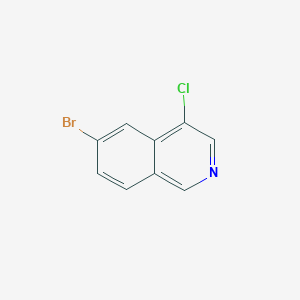

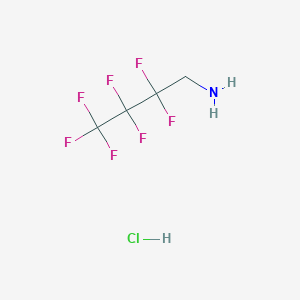

4,5-Dibromo-2-methylpyridine is a chemical compound with the molecular formula C6H5Br2N . It has a molecular weight of 250.92 . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of 4,5-Dibromo-2-methylpyridine involves palladium-catalyzed Suzuki cross-coupling reactions . The reaction of 5-bromo-2-methylpyridin-3-amine (1) and N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids produces these novel pyridine derivatives in moderate to good yield . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .

Molecular Structure Analysis

The molecular structure of 4,5-Dibromo-2-methylpyridine is represented by the InChI code: 1S/C6H5Br2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 . The InChI key is NTIZIFMLQKHABD-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

4,5-Dibromo-2-methylpyridine is a liquid at room temperature . The storage temperature is 4°C .

科学研究应用

分子机制与治疗潜力

分子相互作用:对类似吡啶衍生物的研究突出了了解这些化合物与生物分子之间分子相互作用的重要性。例如,羟基吡啶酮与铝配合物的研究表明,某些吡啶衍生物可以作为有效的螯合剂,通过减轻医学条件下的金属诱导毒性,提供潜在的治疗应用(Santos,2002年)[https://consensus.app/papers/hydroxypyridinone-complexes-aluminium-studies-santos/d1a943c477a2594e88f501deb48c64e8/?utm_source=chatgpt].

化学和合成:氟代嘧啶在癌症化疗中的作用展示了吡啶衍生物中化学修饰对于治疗用途的关键重要性。这篇综述展示了氟化学的进步如何促进这些化合物在癌症治疗中的精确使用,表明 4,5-二溴-2-甲基吡啶在适当的化学修饰下可能找到应用的潜在领域(Gmeiner,2020 年)[https://consensus.app/papers/chemistry-fluorinated-pyrimidines-personalized-gmeiner/8b9d1914bb4f5d318bb899f50843ad2f/?utm_source=chatgpt].

药理特性:对百里酚等与吡啶衍生物具有相似关注领域的化合物的药理探索强调了从抗炎、镇痛到抗菌活性的广泛治疗潜力。此类研究为调查 4,5-二溴-2-甲基吡啶在各种药理作用中的作用提供了模板(Nagoor Meeran 等,2017 年)[https://consensus.app/papers/properties-molecular-mechanisms-thymol-prospects-meeran/11cc15e7e10e5a9ba044cc03d7ea51c1/?utm_source=chatgpt].

在科学研究中的潜在应用

药物开发和合成:吡啶衍生物在药物开发中的应用,特别是在杂环化合物和染料的合成中,已有充分的文献记载。这些化合物的独特反应性促进了各种杂环结构的产生,表明 4,5-二溴-2-甲基吡啶在药物合成和开发中具有潜在的研究途径(Gomaa & Ali,2020 年)[https://consensus.app/papers/chemistry-gomaa/c3fd3f30e915527d8102f04e6ae2fc35/?utm_source=chatgpt].

光动力疗法 (PDT):在 PDT 的背景下,某些预处理增强了治疗剂的积累,改善了临床结果。这表明 4,5-二溴-2-甲基吡啶的特性可以探索的研究领域,特别是在其光动力应用和与生物组织的相互作用方面(Gerritsen 等,2008 年)[https://consensus.app/papers/enhance-protoporphyrin-accumulation-photodynamic-gerritsen/6426ff4133fe517387bdf07831c74e8e/?utm_source=chatgpt].

安全和危害

4,5-Dibromo-2-methylpyridine is harmful if swallowed . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

作用机制

Target of Action

4,5-Dibromo-2-methylpyridine is primarily used as a reagent in organic synthesis

Mode of Action

As a reagent, 4,5-Dibromo-2-methylpyridine interacts with other chemicals in a reaction mixture. Its bromine atoms are highly reactive and can participate in various types of chemical reactions, such as coupling reactions . The exact mode of action depends on the specific reaction conditions and the other chemicals present.

Biochemical Pathways

It is primarily used in laboratory settings for chemical synthesis .

Result of Action

The result of 4,5-Dibromo-2-methylpyridine’s action is the formation of new chemical bonds and the creation of new compounds. The exact products depend on the other reactants and the conditions of the reaction .

属性

IUPAC Name |

4,5-dibromo-2-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIZIFMLQKHABD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B6324915.png)

![9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole](/img/structure/B6324919.png)